4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine
CAS No.: 1823552-17-5
Cat. No.: VC2587331
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823552-17-5 |
|---|---|
| Molecular Formula | C6H7BrN2O2S |
| Molecular Weight | 251.1 g/mol |
| IUPAC Name | 4-bromo-6-methyl-2-methylsulfonylpyrimidine |
| Standard InChI | InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 |
| Standard InChI Key | MDMHOMWYCHBDBX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)Br |
| Canonical SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)Br |
Introduction
4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It features a pyrimidine ring with a bromine atom at the 4-position, a methyl group at the 6-position, and a methylsulfonyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a building block for synthesizing biologically active molecules.
Reactivity Features:
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Nucleophilic Substitution: The bromine atom is a reactive site for nucleophilic substitution, allowing the formation of new bonds with nucleophiles.
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Methylsulfonyl Group Transformations: This group can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Synthesis Methods
The synthesis of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine typically involves introducing bromine and methylsulfonyl groups onto a pyrimidine scaffold. Reaction conditions must be carefully controlled to optimize yields and minimize by-products.
Synthetic Routes:
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Introduction of Bromine and Methylsulfonyl Groups: This involves specific chemical reactions that add these groups to the pyrimidine ring.
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Use of Catalysts and Solvents: Various catalysts and solvents can be used to facilitate the desired transformations effectively.
Biological and Medicinal Applications
Pyrimidine derivatives, including 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for drug development, targeting various biological pathways.
Potential Applications:
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Pharmaceuticals: Derivatives of this compound may exhibit enhanced pharmacological properties, such as improved binding affinity or selectivity for biological targets.
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Kinase Inhibitors: Similar compounds have shown potential as inhibitors of kinases, which are critical in cell signaling pathways related to cancer progression.
Similar Compounds
Several compounds share structural similarities with 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, including other brominated and methylsulfonylated pyrimidines.
Similar Compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Bromo-2-methylthiopyrimidine | - | 0.77 |
| 5-Bromo-4-methyl-2-(methylthio)pyrimidine | - | 0.68 |
| 4-Bromo-6-(methylthio)pyrimidine | - | 0.67 |
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